molecular formula C24H25N3O5 B14782406 N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide

Cat. No.: B14782406
M. Wt: 435.5 g/mol
InChI Key: MAVGMINBUCPXDL-UHFFFAOYSA-N
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Description

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidinyl group, an isoindolinone moiety, and an ethoxyphenyl group. It has been studied for its role as a modulator of cereblon protein, which is involved in various cellular processes, including protein degradation.

Preparation Methods

The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide involves several steps. One common synthetic route starts with the preparation of the piperidinyl and isoindolinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Addition: Addition reactions can occur at the double bonds present in the compound’s structure.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in modulating protein-protein interactions and cellular signaling pathways.

    Medicine: It has potential therapeutic applications in treating diseases associated with cereblon protein dysfunction, such as certain cancers and neurodegenerative disorders.

    Industry: The compound is used in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide involves its interaction with the cereblon protein. This interaction modulates the activity of cereblon, leading to the degradation of specific target proteins. The compound acts as a cereblon ligand, facilitating the recruitment of target proteins to the proteasome for degradation. This process is crucial for regulating protein levels within cells and maintaining cellular homeostasis .

Comparison with Similar Compounds

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide can be compared with other similar compounds, such as:

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity.

    Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects.

What sets this compound apart is its specific structure, which allows for selective modulation of cereblon activity and targeted protein degradation .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide

InChI

InChI=1S/C24H25N3O5/c1-2-32-16-6-3-5-15(13-16)9-11-21(28)25-19-8-4-7-17-18(19)14-27(24(17)31)20-10-12-22(29)26-23(20)30/h3-8,13,20H,2,9-12,14H2,1H3,(H,25,28)(H,26,29,30)

InChI Key

MAVGMINBUCPXDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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